![molecular formula C8H8N2S B157493 4-Amino-2-methylbenzothiazole CAS No. 10023-33-3](/img/structure/B157493.png)
4-Amino-2-methylbenzothiazole
Overview
Description
4-Amino-2-methylbenzothiazole is a derivative of 2-aminobenzothiazole, a compound that has garnered significant interest due to its utility in synthetic organic chemistry and its biological activity. The chemistry of 2-aminobenzothiazoles has been extensively studied, with a variety of synthetic methods and chemical reactions developed to explore their potential in various fields10.
Synthesis Analysis
Several synthetic routes have been developed for 2-aminobenzothiazoles, which could be adapted for the synthesis of 4-Amino-2-methylbenzothiazole. A metal-free synthesis from aryl isothiocyanates and formamides has been described, which involves the formation of aminyl radicals and subsequent cyclization . Another metal-free method uses cyclohexanones and thioureas with catalytic iodine and molecular oxygen to achieve the synthesis under mild conditions . Additionally, an iodine-catalyzed synthesis from anilines, sulfur monochloride, and isocyanides has been reported . These methods highlight the versatility and range of conditions under which 2-aminobenzothiazoles can be synthesized.
Molecular Structure Analysis
The molecular structure of 2-aminobenzothiazoles has been studied using various techniques. For instance, the X-ray structure of a related compound, methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate, derived from 2-aminobenzothiazole, reveals a slightly warped ring system with the sulfur atom participating in molecular π-bonding . Another study on N-(4-methylbenzothiazole-2-yl)-1-(4-trifluoromethylphenyl)-O,O-dipropyl-α-aminophosphonate provides insights into the crystal structure of benzothiazole derivatives .
Chemical Reactions Analysis
2-Aminobenzothiazoles undergo various chemical reactions, including ring expansion with alkynyl carboxylic acids to form 1,4-benzothiazines . They also exhibit nucleophilic properties, as demonstrated by their reactions with superelectrophilic compounds, leading to the formation of sigma-adducts . The reactivity of these compounds can be influenced by substituents on the thiazole ring, which can affect their nucleophilicity and basicity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzothiazoles have been investigated using spectroscopic and quantum chemical studies. For example, vibrational investigations of 2-amino-4-methoxybenzothiazole have been carried out, and its electronic structure has been analyzed by UV-Visible and NMR spectroscopies . These studies provide valuable information on the influence of substituents on the benzothiazole ring and can be used to infer properties of 4-Amino-2-methylbenzothiazole.
Scientific Research Applications
Antitumor Applications
4-Amino-2-methylbenzothiazole derivatives have shown significant potential in antitumor applications. A study highlighted the use of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, and one such prodrug demonstrated significant effects against breast and ovarian xenograft tumors (Bradshaw et al., 2002). Similarly, other studies have synthesized and evaluated the antitumor activities of 4-thiazolidinones containing benzothiazole moiety, showing promising results against various cancer cell lines (Havrylyuk et al., 2010).
Analytical Chemistry Applications
In the field of analytical chemistry, 2-amino-4-methylbenzothiazole has been analyzed using High-Performance Liquid Chromatography (HPLC). This method provided a rapid and accurate quantitative analysis of 2-amino-4-methylbenzothiazole (Zheng Yuan, 2011).
Antibacterial Applications
Benzothiazole derivatives, including 4-Amino-2-methylbenzothiazole, have been utilized in forming Schiff bases and their Zn(II) chelates, which were characterized and screened for their antibacterial properties against pathogenic bacterial species like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Mahmood-ul-hassan et al., 2002).
Surface Chemistry Applications
An experimental and theoretical study on the surface-enhanced Raman scattering (SERS) of 2-amino-4-methylbenzothiazole adsorbed on colloidal silver particles revealed insights into the adsorptive behavior and the interaction with the silver surface, indicating its potential use in surface chemistry and sensor technology (Sarkar et al., 2005).
Corrosion Inhibition
4-Amino-2-methylbenzothiazole and its derivatives have been studied for their potential as corrosion inhibitors. For instance, a study combined 2-amino-4-methylbenzothiazole with other compounds to enhance the corrosion protection of mild steel in acidic environments (Shainy et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-methyl-1,3-benzothiazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHNZZOVSWNSIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-methylbenzothiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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